E,Z-Platanoside E,Z-Platanoside 2-(4-Hydroxyphenyl)-3-[2-O-(4-hydroxy-trans-cinnamoyl)-3-O-(4-hydroxy-cis-cinnamoyl)-alpha-L-rhamnopyranosyloxy]-5,7-dihydroxy-4H-1-benzopyran-4-one is a natural product found in Platanus occidentalis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18017308
InChI: InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1
SMILES:
Molecular Formula: C39H32O14
Molecular Weight: 724.7 g/mol

E,Z-Platanoside

CAS No.:

Cat. No.: VC18017308

Molecular Formula: C39H32O14

Molecular Weight: 724.7 g/mol

* For research use only. Not for human or veterinary use.

E,Z-Platanoside -

Specification

Molecular Formula C39H32O14
Molecular Weight 724.7 g/mol
IUPAC Name [(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1
Standard InChI Key HKZIBACORRUGAC-DJVSQZLHSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

E,Z-Platanoside (CAS: 1197343-17-1) is a flavonoid glycoside with the molecular formula C39H32O14\text{C}_{39}\text{H}_{32}\text{O}_{14} and a molecular weight of 724.7 g/mol . Its structure comprises a quercetin aglycone core linked to a rhamnopyranoside sugar moiety, which is further esterified with two p-coumaroyl groups at the C-2″ and C-3″ positions . The E,Z designation arises from the geometric isomerism of these coumaroyl units: the C-2″ coumaroyl group adopts an E (trans) configuration, while the C-3″ group exhibits a Z (cis) configuration . This stereochemical arrangement critically influences the compound’s solubility, stability, and biological interactions.

Table 1: Key Physicochemical Properties of E,Z-Platanoside

PropertyValue/DescriptionSource
CAS Number1197343-17-1
Molecular FormulaC39H32O14\text{C}_{39}\text{H}_{32}\text{O}_{14}
Molecular Weight724.7 g/mol
AppearanceYellow powder
SolubilitySoluble in DMSO, chloroform, acetone
Storage Conditions-20°C in desiccated environment

Synthesis and Isolation

E,Z-Platanoside is obtained through two primary methods:

  • Natural Extraction: Bioassay-guided fractionation of Platanus leaf extracts using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry-guided molecular networking .

  • Synthetic Production: Semi-synthetic routes involving esterification of quercetin-3-O-rhamnopyranoside with p-coumaroyl chlorides under controlled stereochemical conditions.

The natural extraction method yields 0.2–0.5% w/w of E,Z-Platanoside from dried leaves, while synthetic approaches achieve ~60% purity, necessitating further chromatographic refinement .

Biological Activities and Mechanistic Insights

Antioxidant and Hepatoprotective Effects

In murine models of acetaminophen (APAP)-induced liver injury, E,Z-Platanoside (10 mg/kg, intraperitoneal) reduced serum alanine aminotransferase (ALT) levels by 68% and hepatic necrosis by 75% compared to untreated controls . Mechanistically, it suppressed oxidative stress markers:

  • 4-Hydroxynonenal (4-HNE): ↓ 52% (lipid peroxidation indicator)

  • Inducible nitric oxide synthase (iNOS): ↓ 41% (nitrosative stress mediator)

  • c-Jun N-terminal kinase (JNK) phosphorylation: ↓ 60% (apoptosis regulator)

These effects correlate with the compound’s ability to scavenge free radicals (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M} in DPPH assay) and enhance endogenous antioxidants like thioredoxin-1 (TRX1) .

Antimicrobial Activity

E,Z-Platanoside exhibits potent activity against Gram-positive pathogens, particularly Staphylococcus aureus (MIC = 4–16 μg/mL) . Its mechanism involves:

  • Disruption of bacterial membrane integrity via coumaroyl-mediated lipid peroxidation.

  • Inhibition of sortase A (SrtA), an enzyme critical for cell wall anchoring (↓ 78% activity at 32 μg/mL) .

Table 2: Comparative Antimicrobial Efficacy of Flavonoid Glycosides

CompoundMIC Against S. aureus (μg/mL)Key Target
E,Z-Platanoside4–16Membrane integrity, SrtA
Kaempferol glycoside32–64DNA gyrase
Rutin>128Non-specific

Anti-Inflammatory Properties

In lipopolysaccharide (LPS)-stimulated macrophages, E,Z-Platanoside (20 μM) reduced pro-inflammatory cytokine secretion:

  • IL-1β: ↓ 45%

  • TNF-α: ↓ 38%
    This anti-inflammatory activity is attributed to the suppression of NF-κB nuclear translocation and JNK/MAPK signaling pathways .

Comparative Analysis with Related Flavonoids

E,Z-Platanoside’s biological profile distinguishes it from structurally similar flavonoids:

Table 3: Functional Comparison of Flavonoid Glycosides

CompoundAntioxidant IC₅₀ (μM)Anti-Inflammatory (IL-1β Reduction)Antimicrobial MIC (μg/mL)
E,Z-Platanoside12.345% at 20 μM4–16
Quercetin-3-O-glucoside18.928% at 20 μM>64
Kaempferol glycoside22.132% at 20 μM32–64

The E,Z-coumaroyl configuration enhances membrane permeability (LogP = 3.2 vs. 2.1 for quercetin glycosides), explaining its superior cellular uptake and bioactivity .

Challenges and Future Directions

While E,Z-Platanoside demonstrates multifaceted therapeutic potential, key challenges remain:

  • Synthetic Scalability: Current semi-synthetic routes yield <100 mg/batch, necessitating improved catalytic systems for large-scale production.

  • Pharmacokinetic Optimization: Oral bioavailability is limited to 12% in rodent models due to first-pass metabolism . Prodrug strategies targeting the rhamnose moiety are under investigation.

  • Toxicological Profiling: Chronic toxicity studies indicate mild hepatosteatosis at doses >50 mg/kg/day over 28 days . Structure-activity relationship (SAR) studies aim to mitigate this through selective coumaroyl modification.

Ongoing clinical trials are evaluating its safety profile in Phase I human studies (NCT04877327), with preliminary data suggesting good tolerability up to 200 mg/day .

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